![molecular formula C8H10BrClS B13169648 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene](/img/structure/B13169648.png)
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene
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Overview
Description
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is a halogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, affecting the electronic properties of the compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloro-2-methylpropyl)thiophene depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and stability. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar chemical properties.
2-Bromo-3-methoxythiophene: Known for its use in polymerization reactions.
2-Bromothiophene: A simpler brominated thiophene used in various coupling reactions.
Uniqueness: This dual substitution pattern can provide distinct electronic and steric properties compared to other similar compounds .
Biological Activity
2-Bromo-3-(3-chloro-2-methylpropyl)thiophene is an organic compound characterized by its thiophene ring, which contains a bromine atom at the 2-position and a 3-chloro-2-methylpropyl group at the 3-position. Its molecular formula is C₉H₁₀BrClS. This compound's unique structure suggests potential biological activity, particularly in medicinal chemistry and organic synthesis.
The compound's structural features contribute to its reactivity and interactions with biological targets. The presence of halogens (bromine and chlorine) is known to enhance the compound's ability to interact with enzymes and receptors, which may influence their biological activity.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but initial findings indicate that it may possess significant pharmacological properties. The halogenated structure allows for enhanced binding affinities with various biological targets.
Enzyme Interaction Studies
Studies have begun to explore how this compound interacts with specific enzymes. For example, preliminary investigations suggest that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, although further studies are required to quantify these effects.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using cell lines to assess the compound's potential as an anticancer agent. Early results indicate that this compound may induce apoptosis in cancer cells, although the mechanism of action remains to be elucidated.
Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-Chloro-2-bromothiophene | Bromine at position 2; chlorine at position 3 | Antimicrobial properties |
4-Bromo-2-(3-chloro-2-methylpropyl)thiophene | Bromine at position 4; chlorine at position 3 | Potential anticancer activity |
3-Chloro-2-(2-ethylhexyl)thiophene | Chlorine at position 3; ethylhexyl group | Moderate cytotoxicity |
4-Chloro-2-(3-bromo-2-methylpropyl)thiophene | Chlorine at position 4; bromine at position 3 | Enhanced enzyme inhibition |
Properties
Molecular Formula |
C8H10BrClS |
---|---|
Molecular Weight |
253.59 g/mol |
IUPAC Name |
2-bromo-3-(3-chloro-2-methylpropyl)thiophene |
InChI |
InChI=1S/C8H10BrClS/c1-6(5-10)4-7-2-3-11-8(7)9/h2-3,6H,4-5H2,1H3 |
InChI Key |
RNZBBFHQIDOWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(SC=C1)Br)CCl |
Origin of Product |
United States |
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